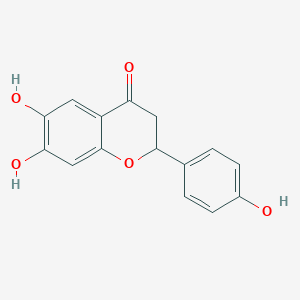

6,7,4'-Trihydroxyflavanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12O5 |

|---|---|

Molecular Weight |

272.25 g/mol |

IUPAC Name |

6,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)14-6-11(17)10-5-12(18)13(19)7-15(10)20-14/h1-5,7,14,16,18-19H,6H2 |

InChI Key |

UABMFOBSIHSWFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=CC(=C(C=C2C1=O)O)O)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

6,7,4'-Trihydroxyflavanone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7,4'-Trihydroxyflavanone is a naturally occurring flavanone, a class of flavonoids recognized for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an in-depth look at its known biological activities, with a focus on its impact on cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources

This compound has been identified in a limited number of plant species, with the most significant source being the heartwood of Dalbergia odorifera. It has also been reported in Isodon oresbius and Gonospermum ferulaceum. While some sources suggest its presence in citrus fruits and other medicinal herbs, specific details for these are less documented.

Isolation and Purification

Generalized Experimental Protocol for Isolation from Dalbergia odorifera Heartwood

This protocol is a representative methodology for the extraction and isolation of this compound. Optimization may be required depending on the specific batch of plant material and available equipment.

1. Preparation of Plant Material:

-

Air-dry the heartwood of Dalbergia odorifera at room temperature, protected from direct sunlight.

-

Grind the dried heartwood into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

Macerate the powdered heartwood with 95% ethanol (B145695) (or methanol) at a solid-to-solvent ratio of 1:10 (w/v) at room temperature for 72 hours with occasional agitation.

-

Filter the extract through cheesecloth and then filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction of the flavonoids.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

3. Solvent Partitioning:

-

Suspend the crude ethanol extract in water and perform liquid-liquid partitioning successively with solvents of increasing polarity:

-

n-hexane to remove non-polar compounds such as fats and waxes.

-

Dichloromethane to remove less polar compounds.

-

Ethyl acetate (B1210297) to extract flavonoids and other medium-polarity compounds.

-

-

The this compound is expected to be enriched in the ethyl acetate fraction. Concentrate the ethyl acetate fraction to dryness under reduced pressure.

4. Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography:

-

Subject the dried ethyl acetate fraction to column chromatography on a silica gel (200-300 mesh) column.

-

Elute the column with a gradient solvent system, typically starting with a mixture of chloroform (B151607) and methanol (B129727) (e.g., 100:1 v/v) and gradually increasing the polarity by increasing the proportion of methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 95:5 v/v). Visualize the spots under UV light (254 nm and 365 nm).

-

Combine fractions containing the target compound based on TLC analysis.

-

-

Sephadex LH-20 Column Chromatography:

-

For further purification, subject the combined fractions to size-exclusion chromatography on a Sephadex LH-20 column.

-

Elute with methanol.

-

Collect fractions and monitor by TLC to obtain purified this compound.

-

5. Purity and Characterization:

-

Assess the purity of the isolated compound using High-Performance Liquid Chromatography (HPLC).

-

Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

Data Presentation: Quantitative Analysis

While specific yield and purity data for the isolation of this compound are not extensively reported, the following table provides representative values based on typical flavonoid isolations from Dalbergia species.

| Parameter | Typical Value | Method of Analysis |

| Extraction Yield (Crude Extract) | 5 - 15% (of dry plant material) | Gravimetric |

| Purity after Column Chromatography | > 95% | HPLC |

Biological Activity and Signaling Pathways

This compound has been shown to possess various biological activities, including antioxidant and anti-inflammatory effects. A key mechanism of action is its ability to modulate the Keap1-Nrf2 signaling pathway.

The Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1), which has potent antioxidant and anti-inflammatory properties.

This compound has been demonstrated to activate this pathway, leading to the upregulation of HO-1 expression, thereby protecting cells from oxidative damage.

Experimental Protocols for Signaling Pathway Analysis

The following protocols are standard methods used to investigate the effect of this compound on the Nrf2/HO-1 signaling pathway.

Cell Culture and Treatment

-

Cell Line: A suitable cell line, such as human keratinocytes (HaCaT) or murine macrophages (RAW 264.7), can be used.

-

Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment:

-

Seed the cells in appropriate culture plates or dishes.

-

Once the cells reach 70-80% confluency, treat them with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for a specified period (e.g., 6, 12, 24 hours).

-

A vehicle control (e.g., DMSO) should be included.

-

For studies involving oxidative stress, cells can be co-treated with an inducing agent like hydrogen peroxide (H₂O₂) or lipopolysaccharide (LPS).

-

Western Blot Analysis for Nrf2 and HO-1 Protein Expression

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Immunofluorescence for Nrf2 Nuclear Translocation

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate.

-

Treatment: Treat the cells with this compound as described above.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

-

Incubate with the primary antibody against Nrf2 overnight at 4°C.

-

Wash with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

-

Nuclear Staining and Mounting:

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Microscopy and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images and analyze the nuclear translocation of Nrf2 by observing the co-localization of the Nrf2 signal (green) with the nuclear signal (blue).

-

Conclusion

This compound, primarily sourced from the heartwood of Dalbergia odorifera, represents a promising natural compound for further investigation. The generalized isolation protocol provided, based on established phytochemical methods, offers a solid foundation for obtaining this compound for research purposes. Its demonstrated ability to activate the Nrf2/HO-1 signaling pathway highlights its potential as a therapeutic agent for conditions associated with oxidative stress and inflammation. The detailed experimental workflows for signaling pathway analysis will aid researchers in further elucidating the molecular mechanisms of this compound and exploring its full therapeutic potential. Further studies are warranted to establish a standardized isolation procedure with optimized yield and to explore a wider range of its biological activities.

A Comprehensive Technical Guide on the Biological Activities of 6,7,4'-Trihydroxyflavanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7,4'-Trihydroxyflavanone, a flavonoid found in the heartwood of Dalbergia odorifera, has emerged as a compound of significant interest in the scientific community due to its diverse biological activities.[1] This technical guide provides an in-depth overview of the current state of research on this compound, with a focus on its neuroprotective, antioxidant, anti-inflammatory, and anticancer properties. Detailed experimental protocols for key assays, quantitative data on its biological efficacy, and visualizations of the implicated signaling pathways are presented to facilitate further investigation and potential therapeutic development.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their wide range of pharmacological effects.[2] Among them, the flavanone (B1672756) subclass, which includes this compound, has attracted considerable attention. Structurally characterized by a C6-C3-C6 skeleton, the specific hydroxylation pattern of this compound contributes significantly to its bioactivity. This document synthesizes the available scientific literature to provide a comprehensive resource for professionals engaged in drug discovery and development.

Neuroprotective Effects

A significant body of research highlights the neuroprotective potential of this compound, particularly in the context of hypoxia-induced neurotoxicity, a major contributor to neurodegenerative diseases like Alzheimer's disease.[3][4]

Attenuation of Hypoxia-Induced Neurotoxicity

Studies utilizing the SH-SY5Y human neuroblastoma cell line have demonstrated that pre-treatment with this compound offers a cytoprotective effect against cobalt chloride (CoCl₂)-induced hypoxia.[3][4] The compound has been shown to be non-cytotoxic at effective concentrations.[3][4]

Key findings include:

-

Restoration of Anti-Apoptotic Proteins: this compound restores the expression of anti-apoptotic proteins, thereby protecting neuronal cells from hypoxic damage.[3][4]

-

Suppression of Hypoxia-Related Genes: The expression of hypoxia-inducible factor 1α (HIF-1α) and its downstream target genes, such as p53, vascular endothelial growth factor (VEGF), and glucose transporter 1 (GLUT1), are suppressed at both the mRNA and protein levels.[3][4]

-

Mitigation of Oxidative Stress: The compound attenuates oxidative stress by preserving the levels of crucial antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).[3]

Modulation of the Nrf2/HO-1 Signaling Pathway

The primary mechanism underlying the neuroprotective effects of this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[3][4] this compound promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of HO-1, a potent antioxidant and cytoprotective enzyme.[3] The critical role of HO-1 in this protective effect has been confirmed through inhibitor assays using tin protoporphyrin IX (SnPP), an inhibitor of HO-1 activity.[3][4]

Antioxidant and Anti-inflammatory Activities

The antioxidant properties of this compound are closely linked to its anti-inflammatory effects. The ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS) is a key feature of many flavonoids, contributing to their therapeutic potential.[5][6]

Radical Scavenging and Enzyme Inhibition

While direct quantitative data for the radical scavenging activity of this compound is limited in the reviewed literature, studies on structurally similar trihydroxyflavones and trihydroxyflavanones provide valuable context. For instance, the presence of an ortho-dihydroxy group in the B-ring is a significant structural feature for potent free radical scavenging activity.[5][6]

In the context of anti-inflammatory action, flavonoids can inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[5]

Anticancer Potential

Several studies have investigated the anticancer properties of trihydroxyflavones, demonstrating their ability to inhibit the proliferation of various cancer cell lines.[7][8]

Cytotoxicity in Cancer Cell Lines

Trihydroxyflavones have shown cytotoxic effects against human breast (MCF-7), non-small cell lung (A549), and glioblastoma (U87) cancer cell lines, with EC50 values typically in the range of 10-50 µM.[7] The activity is often more pronounced against MCF-7 cells.[7] The anticancer effect of some trihydroxyflavones has been correlated with their antioxidant activity.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and related compounds.

Table 1: Neuroprotective and Associated Activities of this compound

| Biological Activity | Cell Line | Treatment | Concentration | Effect | Reference |

| Cytoprotection | SH-SY5Y | Pre-treatment before CoCl₂ | 0-40 µM | Dose-dependent protection against hypoxia-induced cell death | [3] |

| HO-1 Induction | SH-SY5Y | 6,7,4'-THF | 40 µM | Time-dependent induction of HO-1 expression, peaking at 6 hours | [3] |

| Apoptosis | SH-SY5Y | 6,7,4'-THF | Up to 40 µM | No induction of apoptosis | [3] |

Table 2: Anticancer and Antimalarial Activities of Related Trihydroxyflavanones/flavones

| Compound | Biological Activity | Cell Line/Organism | IC50/EC50 | Reference |

| 7,3',4'-Trihydroxyflavanone | Antimalarial | P. falciparum W2 strain | 7.35 µM | [9][10] |

| 7,3',4'-Trihydroxyflavanone | Cytotoxicity | Human fibroblast (WI-26-VA4) | > 100 µM | [9][10] |

| Various Trihydroxyflavones | Anticancer | MCF-7, A549, U87 | 10-50 µM | [7] |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or cytoprotective effects of a compound.

Materials:

-

96-well plates

-

Human neuroblastoma cells (SH-SY5Y)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Cobalt chloride (CoCl₂) for inducing hypoxia (optional)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-40 µM) for the desired pre-treatment time (e.g., 6 hours). Include a vehicle control (DMSO).

-

Induction of Hypoxia (Optional): After pre-treatment, add CoCl₂ (e.g., 0.5 mM) to the wells and incubate for a further 24 hours.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.

Western Blot Analysis

This protocol is used to detect and quantify specific proteins in a sample.

Materials:

-

SH-SY5Y cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells as described for the desired experiment. Wash with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

This compound has demonstrated significant promise as a bioactive compound, particularly in the realm of neuroprotection. Its ability to modulate the Nrf2/HO-1 signaling pathway underscores its potential as a therapeutic agent for neurodegenerative disorders. The preliminary evidence for its anti-inflammatory and anticancer activities warrants further investigation.

Future research should focus on:

-

In vivo studies: To validate the in vitro findings in animal models of neurodegeneration, inflammation, and cancer.

-

Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of this compound.

-

Structure-activity relationship studies: To identify more potent and specific analogs.

-

Elucidation of other potential mechanisms of action: To gain a more comprehensive understanding of its biological effects.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of this compound.

References

- 1. 6,7,4'-Trihydroxyflavone - Wikipedia [en.wikipedia.org]

- 2. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Protective Effects of this compound on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. scielo.br [scielo.br]

An In-Depth Technical Guide to 6,7,4'-Trihydroxyflavanone: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7,4'-Trihydroxyflavanone is a naturally occurring flavanone (B1672756) that has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects, with a particular focus on its underlying mechanisms of action. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the primary signaling pathway influenced by this compound, serving as a valuable resource for ongoing and future research endeavors.

Chemical Structure and Identification

This compound, a member of the flavonoid family, is characterized by a C6-C3-C6 backbone. The core structure consists of a chromanone ring (A and C rings) substituted with hydroxyl groups at positions 6 and 7, and a phenyl ring (B ring) with a hydroxyl group at the 4' position.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 6,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |

| Molecular Formula | C₁₅H₁₂O₅[1] |

| Molecular Weight | 272.25 g/mol [1] |

| SMILES | C1C(OC2=CC(=C(C=C2C1=O)O)O)C3=CC=C(C=C3)O |

| InChI Key | UABMFOBSIHSWFQ-UHFFFAOYSA-N |

| CAS Number | 189689-31-4[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing experimental protocols. While experimentally determined data for some properties are limited, computational predictions provide valuable estimates.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | Not available | - |

| Solubility | Soluble in organic solvents such as DMSO and dimethyl formamide.[2] Generally, flavonoids are soluble in semi-polar solvents like ethyl acetate (B1210297) and polar solvents like methanol (B129727) and ethanol, especially with glycosylation.[3] | Inferred from related compounds |

| XLogP3 | 1.8 | Predicted |

| Topological Polar Surface Area | 87 Ų | Predicted |

| Hydrogen Bond Donors | 3 | Predicted |

| Hydrogen Bond Acceptors | 5 | Predicted |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and neuroprotective properties.

Antioxidant Activity

The antioxidant effects of this compound are central to its mechanism of action. It functions as a potent scavenger of free radicals and can chelate metal ions, thereby mitigating cellular oxidative stress.[4][5] This activity is crucial in protecting cells from damage induced by reactive oxygen species (ROS).

Anti-Inflammatory Effects

This flavanone has demonstrated significant anti-inflammatory properties. It can suppress the production of pro-inflammatory mediators, contributing to its therapeutic potential in inflammatory conditions.

Neuroprotective Effects

A key area of research for this compound is its neuroprotective potential. Studies have shown that it can protect neuronal cells from hypoxia-induced neurotoxicity.[4][5] This effect is particularly relevant for neurodegenerative disorders such as Alzheimer's disease.[4][5]

The Nrf2/HO-1 Signaling Pathway

The primary signaling pathway modulated by this compound is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway.[4][5] Under conditions of oxidative stress, this compound promotes the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the upregulation of downstream antioxidant enzymes, most notably HO-1.[4][5] The induction of HO-1 plays a critical role in the cytoprotective effects of this compound against oxidative stress-induced cell damage.[4][5]

Caption: The Nrf2/HO-1 signaling pathway modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of 4',5,7-Trihydroxyflavanone (A Representative Flavanone Synthesis)

A common method for synthesizing flavanones involves the Claisen-Schmidt condensation to form a chalcone (B49325), followed by cyclization.

-

Step 1: Protection of Hydroxyl Groups: The phenolic hydroxyl groups of the starting materials (e.g., 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde) are protected, for instance, by methoxymethyl (MOM) ether formation using MOMCl, DMAP, and N,N-diisopropylethylamine in dry CH₂Cl₂.

-

Step 2: Claisen-Schmidt Condensation: The protected acetophenone (B1666503) and benzaldehyde (B42025) derivatives are reacted in the presence of a strong base (e.g., 40% KOH in ethanol) at room temperature for an extended period (e.g., 72 hours) to form the corresponding chalcone.

-

Step 3: Deprotection and Cyclization: The protecting groups on the chalcone are removed using an acid catalyst (e.g., 10% HCl in methanol). Subsequent treatment with a weak base like sodium acetate and refluxing for several hours (e.g., 3 hours) induces cyclization to form the flavanone.

-

Purification: The final product is purified by chromatographic techniques, such as column chromatography or preparative thin-layer chromatography.

Caption: General workflow for the synthesis of this compound.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration not exceeding 0.5%) for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated control wells.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ or EC₅₀ value.

Western Blot Analysis for Nrf2 and HO-1

This technique is used to quantify the protein expression levels of Nrf2 and HO-1.

-

Protein Extraction: After cell treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

This compound is a promising natural compound with significant therapeutic potential, particularly in the context of diseases associated with oxidative stress, inflammation, and neurodegeneration. Its ability to modulate the Nrf2/HO-1 signaling pathway provides a clear mechanistic basis for its observed biological activities. Further research is warranted to fully elucidate its pharmacological profile, including detailed in vivo studies and exploration of its potential as a lead compound for drug development. This technical guide serves as a foundational resource to facilitate these future investigations.

References

- 1. This compound | 189689-31-4 [chemicalbook.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Protective Effects of this compound on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

IUPAC name 6,7,4'-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7,4'-Trihydroxyisoflavone (B192597), also known by its common name Texasin, is a naturally occurring isoflavone (B191592) and a metabolite of daidzein, a major phytoestrogen found in soy products.[1] This technical guide provides a comprehensive overview of the chemical properties, biological activities, and underlying mechanisms of action of 6,7,4'-trihydroxyisoflavone. The document summarizes key quantitative data, details experimental protocols for assessing its biological effects, and visualizes important signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Chemical and Physical Properties

6,7,4'-Trihydroxyisoflavone is a hydroxylated isoflavone with the IUPAC name 6,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one.[2] It is structurally related to daidzein, with an additional hydroxyl group at the 6-position of the chromen-4-one core.[2] This structural modification significantly influences its biological activity.

| Property | Value | Reference |

| IUPAC Name | 6,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one | [2] |

| Common Names | 6,7,4'-Trihydroxyisoflavone, Texasin, Demethyltexasin | [2][3] |

| Molecular Formula | C₁₅H₁₀O₅ | [4] |

| Molecular Weight | 270.24 g/mol | [2] |

| CAS Number | 17817-31-1 | [3] |

| Appearance | Solid | [2] |

| Melting Point | 322 °C | [2] |

| Solubility | Soluble in DMSO and DMF. Slightly soluble in ethanol.[5] |

Biological Activities and Therapeutic Potential

6,7,4'-Trihydroxyisoflavone has demonstrated a wide range of pharmacological activities, positioning it as a promising candidate for further investigation in drug development.

Anticancer Activity

Studies have shown that 6,7,4'-trihydroxyisoflavone exhibits potent anti-proliferative effects against various cancer cell lines, including lung and colon cancer.[5] It has been observed to induce cell cycle arrest and apoptosis.[5]

Anti-Inflammatory and Antioxidant Effects

As a flavonoid, 6,7,4'-trihydroxyisoflavone possesses significant antioxidant and anti-inflammatory properties.[6][7] It can scavenge free radicals and modulate inflammatory pathways.[7]

Neuroprotective Effects

Research suggests that 6,7,4'-trihydroxyisoflavone can cross the blood-brain barrier and exert neuroprotective effects. It has been shown to improve learning and memory in animal models by modulating the cholinergic system and specific signaling pathways in the hippocampus.[1]

Other Biological Activities

-

Anti-adipogenic effects: It has been found to suppress the formation of fat cells.[8]

-

Tyrosinase inhibition: It acts as a potent inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) production, suggesting potential applications in cosmetics.[9]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of 6,7,4'-trihydroxyisoflavone are attributed to its ability to modulate multiple key signaling pathways.

PI3K/Akt Signaling Pathway

6,7,4'-Trihydroxyisoflavone has been identified as an ATP-competitive inhibitor of phosphatidylinositol 3-kinase (PI3K).[8] Inhibition of the PI3K/Akt pathway is a crucial mechanism underlying its anti-adipogenic and potential anticancer effects.

Caption: Inhibition of the PI3K/Akt signaling pathway by 6,7,4'-trihydroxyisoflavone.

p-CREB/BDNF Signaling Pathway

In the context of neuroprotection, 6,7,4'-trihydroxyisoflavone has been shown to activate the p-CREB/BDNF signaling pathway in the hippocampus.[1] This pathway is critical for neuronal survival, synaptic plasticity, and cognitive function.

Caption: Activation of the p-CREB/BDNF signaling pathway by 6,7,4'-trihydroxyisoflavone.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of 6,7,4'-trihydroxyisoflavone.

Table 1: Anticancer Activity

| Cell Line | Assay | Parameter | Value | Reference |

| HCT116 (Colon Cancer) | MTT Assay | IC₅₀ | ~50 µM | [1] |

| DLD-1 (Colon Cancer) | MTT Assay | IC₅₀ | ~75 µM | [5] |

| Lung Cancer Cells | EdU Assay | - | Significant inhibition of proliferation |

Table 2: Enzyme Inhibition

| Enzyme | Assay | Parameter | Value | Reference |

| Tyrosinase (Mushroom) | Spectrophotometry | IC₅₀ | 9.2 µM | [9] |

| PI3K | In vitro kinase assay | - | ATP-competitive inhibition | [8] |

Table 3: Anti-inflammatory and Antioxidant Activity

| Assay | Parameter | Result | Reference |

| DPPH Radical Scavenging | IC₅₀ | Not explicitly found for 6,7,4'-trihydroxyisoflavone, but related trihydroxyisoflavones show potent activity. | [6] |

| Nitric Oxide (NO) Production in RAW 264.7 cells | Inhibition | Significant reduction in LPS-induced NO production. | [6] |

Experimental Protocols

This section provides detailed, representative methodologies for key experiments cited in this guide.

Synthesis of 6,7,4'-Trihydroxyisoflavone

A common method for the synthesis of isoflavones involves the Baker-Venkataraman rearrangement followed by cyclization. A representative procedure is outlined below.

Caption: General synthetic workflow for 6,7,4'-trihydroxyisoflavone.

Protocol:

-

Esterification: React 2,4,5-trihydroxyacetophenone with 4-anisoyl chloride in the presence of a base (e.g., pyridine) to form the corresponding ester.

-

Baker-Venkataraman Rearrangement: Treat the ester with a strong base (e.g., potassium hydroxide) to induce rearrangement to a 1,3-diketone.

-

Cyclization: Subject the 1,3-diketone to acidic conditions (e.g., sulfuric acid in acetic acid) to facilitate intramolecular cyclization and dehydration, yielding the methoxy-protected isoflavone.

-

Demethylation: Remove the methoxy (B1213986) group using a demethylating agent (e.g., boron tribromide) to obtain the final product, 6,7,4'-trihydroxyisoflavone.

-

Purification: Purify the final compound using column chromatography or recrystallization.

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of 6,7,4'-trihydroxyisoflavone on HCT116 human colon cancer cells.

Materials:

-

HCT116 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

6,7,4'-Trihydroxyisoflavone (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of 6,7,4'-trihydroxyisoflavone in serum-free DMEM. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

DPPH Radical Scavenging Assay

This protocol measures the antioxidant capacity of 6,7,4'-trihydroxyisoflavone.

Materials:

-

6,7,4'-Trihydroxyisoflavone (dissolved in methanol)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well plate

-

Microplate reader

Protocol:

-

Sample Preparation: Prepare various concentrations of 6,7,4'-trihydroxyisoflavone and ascorbic acid in methanol.

-

Assay Reaction: In a 96-well plate, add 100 µL of the sample or control solutions to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100.

PI3K Enzyme Inhibition Assay

This is a representative protocol for an in vitro kinase assay to determine the inhibitory effect of 6,7,4'-trihydroxyisoflavone on PI3K.

Materials:

-

Recombinant human PI3K enzyme

-

PIP₂ (Phosphatidylinositol 4,5-bisphosphate) substrate

-

ATP (Adenosine triphosphate)

-

6,7,4'-Trihydroxyisoflavone

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Luminometer

Protocol:

-

Reagent Preparation: Prepare serial dilutions of 6,7,4'-trihydroxyisoflavone in the kinase assay buffer.

-

Enzyme and Inhibitor Incubation: Add the PI3K enzyme and the diluted inhibitor to the wells of a 384-well plate. Incubate for 15-30 minutes at room temperature.

-

Kinase Reaction Initiation: Initiate the reaction by adding a mixture of PIP₂ and ATP.

-

Reaction Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

Signal Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Anti-inflammatory Activity in RAW 264.7 Macrophages

This protocol assesses the ability of 6,7,4'-trihydroxyisoflavone to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 cells

-

DMEM

-

FBS

-

Penicillin-Streptomycin

-

6,7,4'-Trihydroxyisoflavone

-

LPS (Lipopolysaccharide)

-

Griess Reagent

-

24-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of 6,7,4'-trihydroxyisoflavone for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a 96-well plate.

-

Absorbance Measurement: After 15 minutes of incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Calculate the concentration of nitrite from a standard curve and express the results as a percentage of the LPS-stimulated control.

Conclusion

6,7,4'-Trihydroxyisoflavone is a multifaceted natural compound with significant therapeutic potential. Its diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, are underpinned by its ability to modulate critical cellular signaling pathways. This technical guide provides a solid foundation for further research and development of 6,7,4'-trihydroxyisoflavone as a potential therapeutic agent. The detailed experimental protocols and summarized quantitative data offer valuable resources for scientists and researchers aiming to explore the full potential of this promising isoflavone.

References

- 1. academic.oup.com [academic.oup.com]

- 2. benchchem.com [benchchem.com]

- 3. 6,7,4'-Trihydroxyisoflavone | C15H10O5 | CID 5284649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on the Antioxidant and Radical Scavenging Activity of 6,7,4'-Trihydroxyflavanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7,4'-Trihydroxyflavanone is a flavonoid compound that has garnered scientific interest for its potential health benefits, particularly its antioxidant and radical scavenging properties. As a member of the flavanone (B1672756) subclass of flavonoids, it is characterized by a C6-C3-C6 backbone. The antioxidant capacity of flavonoids is a key area of research, as oxidative stress is implicated in a wide range of pathological conditions. This technical guide provides a comprehensive overview of the available scientific data on the antioxidant and radical scavenging activity of this compound, detailed experimental protocols for relevant assays, and an exploration of the signaling pathways involved in its mechanism of action.

Data Presentation: Antioxidant and Radical Scavenging Activity

While direct, quantitative data for this compound in common radical scavenging assays such as DPPH and ABTS is not extensively available in the reviewed literature, its antioxidant potential has been demonstrated in cellular contexts. The following table summarizes available data for closely related trihydroxyflavone isomers to provide a comparative context for the potential activity of this compound.

| Compound/Isomer | Assay | IC50 (µM) | Reference |

| 6,3',4'-Trihydroxyflavone | Cellular ROS Scavenging | 3.20 | [1] |

| 7,3',4'-Trihydroxyflavone | Cellular ROS Scavenging | 2.71 | [1] |

Note: Lower IC50 values indicate higher antioxidant activity.

Mechanism of Action: Signaling Pathway Involvement

This compound has been shown to exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Under conditions of oxidative stress, this pathway plays a crucial role in the cellular defense system.

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stressors or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription. This leads to an increased production of a suite of protective enzymes, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.

Caption: Nrf2 Signaling Pathway Activation by this compound.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of antioxidant activities. The following sections outline the methodologies for key in vitro antioxidant assays that are commonly used to evaluate the radical scavenging potential of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Prepare a fresh 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

-

Assay Procedure (96-well plate format):

-

Add 180 µL of the DPPH solution to each well of a 96-well microplate.

-

Add 20 µL of various concentrations of the this compound solution to the wells.

-

For the control well, add 20 µL of the solvent used to dissolve the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the different concentrations of this compound.

-

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution of this compound in a suitable solvent.

-

-

Assay Procedure (96-well plate format):

-

Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.

-

Add 10 µL of various concentrations of the this compound solution to the wells.

-

For the control well, add 10 µL of the solvent.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

-

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox, a water-soluble vitamin E analog.

-

Caption: Workflow for the ABTS Radical Cation Scavenging Assay.

Conclusion

This compound demonstrates notable antioxidant potential, primarily through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant defenses. While direct quantitative data from standard in vitro radical scavenging assays are limited for this specific flavanone, the available information on its cellular activity and the data from related trihydroxyflavone isomers suggest it is a promising candidate for further investigation. The standardized experimental protocols provided in this guide offer a framework for researchers to conduct further quantitative analysis of its antioxidant and radical scavenging properties. Such studies will be crucial for a more complete understanding of its potential therapeutic applications in conditions associated with oxidative stress.

References

In Vitro Anti-inflammatory Effects of 6,7,4'-Trihydroxyflavanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of the flavonoid 6,7,4'-Trihydroxyflavanone. While direct experimental data for this specific flavanone (B1672756) is limited in publicly available literature, this document synthesizes findings from structurally similar trihydroxyflavonoids to infer its potential mechanisms of action and biological activities. This guide details the methodologies for key in vitro assays, presents available quantitative data from related compounds in structured tables, and visualizes relevant signaling pathways and experimental workflows using Graphviz diagrams. The information herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this compound as an anti-inflammatory agent.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic and unresolved inflammation is a key contributor to the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects.[1]

This compound is a flavanone characterized by hydroxyl groups at the 6, 7, and 4' positions. While specific research on this compound is emerging, studies on its isomers and other trihydroxyflavonoids suggest that it may exert anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. This guide will explore these potential effects based on the available scientific literature for structurally related compounds.

Quantitative Data on the Anti-inflammatory Effects of Structurally Related Trihydroxyflavonoids

The following tables summarize the quantitative data on the in vitro anti-inflammatory and cytotoxic effects of trihydroxyflavonoid isomers. This data provides a benchmark for potential future studies on this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

| Compound | Cell Line | IC50 (µM) | Reference |

| 6,3',4'-Trihydroxyflavone | RAW 264.7 (2D) | 22.1 | [2] |

| 7,3',4'-Trihydroxyflavone | RAW 264.7 (2D) | 26.7 | [2] |

| Luteolin (3',4',5,7-Tetrahydroxyflavone) | RAW 264.7 | 17.1 | [3] |

| Apigenin (4',5,7-Trihydroxyflavone) | RAW 264.7 | 23 | [4] |

| 7-Hydroxyflavone | - | IC50 = 27 µg/mL (COX-2) | [5] |

Table 2: Cytotoxicity Data

| Compound | Cell Line | Assay | LC50/CC50 (µM) | Reference |

| 7,3',4'-Trihydroxyflavanone | Human Fibroblast (WI-26-VA4) | - | > 100 | |

| 6,3',4'-Trihydroxyflavone | RAW 264.7 (2D) | CCK-8 | > 30 | [2] |

| 7,3',4'-Trihydroxyflavone | RAW 264.7 (2D) | CCK-8 | > 60 | [2] |

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of pro-inflammatory mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[6]

MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, are key signaling molecules that regulate a wide range of cellular processes, including inflammation. Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors, which in turn promote the expression of inflammatory genes.[7]

References

- 1. Dietary flavonoids may improve insulin resistance: NHANES, network pharmacological analyses and in vitro experiments | PLOS One [journals.plos.org]

- 2. Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anticancer Potential of 6,7,4'-Trihydroxyflavanone: A Technical Overview of its Core Biological Activities

Disclaimer: Scientific literature explicitly detailing the anticancer properties of 6,7,4'-Trihydroxyflavanone across a range of cancer cell lines is currently limited. This technical guide, therefore, presents a comprehensive analysis of the known molecular activities of this flavanone (B1672756) in a human cell line context, extrapolating the potential implications for cancer research and drug development. The primary focus is on the compound's demonstrated effects on pathways relevant to cancer biology, such as apoptosis and cellular stress responses.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered significant attention for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Among these, the flavanone subclass is characterized by a saturated C2-C3 bond in the C ring. This compound (THF) is a specific flavanone that has been isolated from sources such as the heartwood of Dalbergia odorifera. While direct and extensive investigation into its efficacy against various cancer cell lines is not yet widely published, studies on its effects on human neuroblastoma SH-SY5y cells have revealed significant cytoprotective and antioxidant activities that involve key signaling pathways often dysregulated in cancer. This whitepaper will provide an in-depth technical guide to the core biological properties of this compound, with a focus on its potential as a modulator of cellular pathways pertinent to oncology.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the effects of this compound on SH-SY5y cells under hypoxia induced by cobalt chloride (CoCl₂). These data provide insights into its dose-dependent effects on cell viability and the expression of key proteins involved in apoptosis and cellular stress responses.

Table 1: Effect of this compound on Cell Viability of SH-SY5y Cells

| Treatment Condition | Concentration (µM) | Cell Viability (%) |

| Control | 0 | 100 |

| 6,7,4'-THF | 10 | No significant change |

| 20 | No significant change | |

| 40 | No significant change | |

| CoCl₂ (1 mM) | - | ~50% |

| CoCl₂ (1 mM) + 6,7,4'-THF | 10 | Increased |

| 20 | Increased | |

| 40 | Significantly Increased |

Data extrapolated from descriptive findings in the source material.

Table 2: Modulation of Hypoxia-Related and Apoptotic Gene/Protein Expression by this compound Pre-treatment in CoCl₂-induced SH-SY5y Cells

| Gene/Protein | Effect of CoCl₂ | Effect of CoCl₂ + 6,7,4'-THF |

| HIF-1α | Upregulation | Suppression |

| p53 | Upregulation | Suppression |

| VEGF | Upregulation | Suppression |

| GLUT1 | Upregulation | Suppression |

| Bcl-2 | Downregulation | Restoration |

| Caspase family | Activation | No significant change |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Cell Culture and Treatment

-

Cell Line: Human neuroblastoma SH-SY5y cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: For hypoxia induction, cells were treated with cobalt chloride (CoCl₂). For cytoprotective assays, cells were pre-treated with varying concentrations of this compound for a specified duration before the addition of CoCl₂.

Cell Viability Assay (MTT Assay)

-

SH-SY5y cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well.

-

After 24 hours of incubation, the cells were treated with this compound and/or CoCl₂ for the desired time.

-

Following treatment, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.

-

The plate was incubated for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

The medium was then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cells were seeded in 6-well plates and treated as described.

-

After treatment, both floating and adherent cells were collected and washed with cold PBS.

-

The cells were then resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension according to the manufacturer's protocol.

-

The mixture was incubated in the dark at room temperature for 15 minutes.

-

The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

-

Treated cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA protein assay kit.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane was then incubated with primary antibodies against target proteins (e.g., HIF-1α, p53, Bcl-2, Nrf2, HO-1) overnight at 4°C.

-

After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The Nrf2/HO-1 Signaling Pathway

The study on SH-SY5y cells demonstrated that this compound exerts its antioxidant effects through the activation of the Nrf2/HO-1 pathway.[1]

Figure 1: Activation of the Nrf2/HO-1 pathway by this compound.

General Experimental Workflow for In Vitro Anticancer Screening

The following diagram illustrates a typical workflow for the initial assessment of a compound's anticancer properties in vitro.

Figure 2: A representative experimental workflow for in vitro anticancer evaluation.

Discussion and Future Directions

The available evidence suggests that this compound possesses significant biological activity that is highly relevant to cancer research. Its ability to suppress the expression of the tumor suppressor p53 under hypoxic conditions is particularly noteworthy and warrants further investigation in cancer models, as p53 is frequently mutated or inactivated in tumors.[2] Furthermore, the induction of the Nrf2/HO-1 pathway represents a double-edged sword in oncology.[1] While activation of this pathway can protect normal cells from oxidative stress, its upregulation in cancer cells can confer resistance to chemotherapy and radiotherapy. Therefore, the context-dependent effects of this compound on the Nrf2 pathway in different cancer types should be a key area of future research.

The restoration of the anti-apoptotic protein Bcl-2 by this compound in the face of hypoxic stress suggests a potential role in modulating apoptosis.[2] The intricate balance between pro- and anti-apoptotic proteins is a critical determinant of cell fate, and compounds that can influence this balance are of great interest as potential anticancer agents.

For drug development professionals, this compound presents an interesting scaffold for medicinal chemistry efforts. Structure-activity relationship (SAR) studies could elucidate the key functional groups responsible for its observed activities, potentially leading to the synthesis of analogues with enhanced potency and selectivity against cancer cells.

References

- 1. Protective Effects of this compound on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective Effects of 6,7,4′-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway | MDPI [mdpi.com]

An In-depth Technical Guide to 6,7,4'-Trihydroxyflavanone: Discovery, Properties, and Biological Activities

This technical guide provides a comprehensive overview of 6,7,4'-Trihydroxyflavanone, a naturally occurring flavonoid. The document is intended for researchers, scientists, and professionals in drug development, detailing its (inferred) discovery, chemical properties, synthesis, and known biological activities with a focus on its antioxidant and anti-inflammatory potential.

Introduction and Historical Context

This compound belongs to the flavanone (B1672756) subclass of flavonoids, a diverse group of polyphenolic compounds widely distributed in the plant kingdom. While a singular, definitive report on the initial discovery and isolation of this compound is not readily apparent in the reviewed literature, its existence as a naturally occurring compound in various plant sources, including citrus fruits and certain medicinal herbs, is acknowledged. The history of its scientific exploration is intertwined with the broader study of flavonoids, which have long been investigated for their diverse pharmacological properties.

The related compound, 6,7,4'-trihydroxyflavone, has been identified in the heartwood of Dalbergia odorifera, a plant used in traditional Chinese medicine. It is plausible that the discovery of this compound occurred within the context of phytochemical investigations of these or similar plant species, where related flavonoid structures were being elucidated. The scientific journey of this compound is likely one of gradual characterization through modern spectroscopic techniques rather than a single, landmark discovery event.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₅ | PubChem |

| Molecular Weight | 272.25 g/mol | PubChem |

| IUPAC Name | 6,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one | PubChem |

| CAS Number | 189689-31-4 | Biosynth |

| Appearance | White to cream to brown powder | Thermo Fisher Scientific |

| Melting Point | 246-252 °C | Thermo Fisher Scientific |

| Solubility | Soluble in methanol (B129727), ethanol, DMSO | General Flavonoid Knowledge |

Synthesis and Isolation

While a specific, first-reported synthesis of this compound is not detailed in the available literature, a general and plausible synthetic route can be inferred from established methods for flavanone synthesis. A common approach involves the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025) to form a chalcone, which is then cyclized to the flavanone.

General Synthetic Protocol

A representative synthetic scheme for a trihydroxyflavanone is outlined below. This protocol is based on the synthesis of the isomeric 4',5,7-trihydroxyflavanone and can be adapted for this compound by selecting the appropriate starting materials.

Step 1: Synthesis of the Chalcone Intermediate

-

Protection of Hydroxyl Groups: The phenolic hydroxyl groups of the starting 2'-hydroxyacetophenone and benzaldehyde derivatives are protected, for example, as methoxymethyl (MOM) ethers, to prevent unwanted side reactions.

-

Claisen-Schmidt Condensation: The protected 2'-hydroxyacetophenone is reacted with the protected 4-hydroxybenzaldehyde (B117250) in the presence of a strong base (e.g., potassium hydroxide (B78521) in ethanol) to yield the corresponding protected chalcone.

-

Deprotection and Cyclization: The protecting groups are removed under acidic conditions (e.g., HCl in methanol). Subsequent treatment with a base like sodium acetate (B1210297) induces intramolecular cyclization to form the flavanone ring.

Isolation from Natural Sources

A general protocol for the isolation of flavonoids from plant material is as follows:

-

Extraction: Dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their polarity. Flavonoids are typically enriched in the ethyl acetate fraction.

-

Chromatographic Purification: The flavonoid-rich fraction is further purified using column chromatography (e.g., silica (B1680970) gel or Sephadex LH-20) with a suitable eluent system.

-

Final Purification: Final purification to obtain the pure compound can be achieved through preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC).

The workflow for a typical isolation and purification process is illustrated in the following diagram.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While the original spectra from its first characterization are not available, the expected data can be inferred.

| Technique | Expected Observations |

| ¹H-NMR | Signals corresponding to the aromatic protons on the A and B rings, as well as the characteristic protons of the C-ring of the flavanone skeleton (H-2, H-3α, H-3β). The chemical shifts and coupling constants would be indicative of the substitution pattern. |

| ¹³C-NMR | Resonances for all 15 carbon atoms, including the carbonyl carbon (C-4) and the carbons bearing hydroxyl groups. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would provide further structural information. |

| UV-Vis Spectroscopy | Absorption maxima characteristic of the flavanone chromophore. Shifts in these maxima upon the addition of reagents like sodium methoxide (B1231860) or aluminum chloride can help confirm the positions of the hydroxyl groups. |

Biological Activities and Experimental Protocols

Flavonoids, as a class, are well-known for their antioxidant and anti-inflammatory properties. While specific studies on this compound are limited, its biological activities can be inferred from studies on related trihydroxyflavones and trihydroxyflavanones.

Antioxidant Activity

The antioxidant activity of flavonoids is often attributed to their ability to scavenge free radicals. A common method to assess this is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared. This is then diluted to obtain a working solution with a specific absorbance at 517 nm.

-

Sample Preparation: The test compound (this compound) is dissolved in methanol to prepare a stock solution, from which serial dilutions are made.

-

Assay Procedure: A fixed volume of the DPPH working solution is added to varying concentrations of the test compound.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

The logical flow of the DPPH assay is depicted in the following diagram.

Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often mediated through the inhibition of pro-inflammatory signaling pathways. A common in vitro model involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured under standard conditions.

-

Cell Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.

-

Measurement of Inflammatory Mediators: After a further incubation period, the cell culture supernatant is collected to measure the levels of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and cytokines (e.g., TNF-α, IL-6).

-

Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

A simplified representation of a pro-inflammatory signaling pathway that can be modulated by flavonoids is shown below.

6,7,4'-Trihydroxyflavanone: A Deep Dive into its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7,4'-Trihydroxyflavanone (THF), a flavanone (B1672756) found in the heartwood of Dalbergia odorifera, is a flavonoid compound attracting significant interest for its therapeutic potential.[1][2] Emerging research has begun to elucidate its mechanisms of action, revealing a spectrum of biological activities that position it as a promising candidate for further investigation in drug discovery and development. This technical guide synthesizes the current understanding of this compound's mechanisms of action, with a focus on its neuroprotective, antioxidant, and anti-inflammatory properties.

Core Mechanisms of Action

The primary mechanism of action attributed to this compound is its potent antioxidant and cytoprotective activity, predominantly mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3] This pathway is a critical regulator of cellular resistance to oxidative stress.

Neuroprotection and Antioxidant Effects

Studies have demonstrated that this compound exerts significant neuroprotective effects against hypoxia-induced neurotoxicity.[1][3] This is a crucial area of research for conditions such as stroke and neurodegenerative diseases like Alzheimer's.[1][3]

The core of this neuroprotective action lies in its ability to upregulate the Nrf2/Heme Oxygenase-1 (HO-1) signaling pathway.[1][3] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.[4][5]

One of the key downstream targets of Nrf2 is HO-1, an enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective properties.[1][3] The induction of HO-1 by this compound has been shown to be a critical step in protecting neuronal cells from hypoxia-induced damage.[1]

Furthermore, this compound has been observed to preserve the expression of other vital antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase (CAT), further bolstering the cellular defense against oxidative stress.[1][3] In models of hypoxia, pretreatment with this flavanone also suppresses the expression of hypoxia-related genes such as HIF-1α, p53, VEGF, and GLUT1.[1][3]

In the context of cognitive function, a metabolite of daidzein, 6,7,4'-trihydroxyisoflavone (B192597) (a structurally related isoflavone), has been shown to improve learning and memory by activating the cholinergic system and the p-CREB/BDNF signaling pathway.[6] While this is not the exact same compound, it suggests a potential avenue of investigation for this compound's broader neuroprotective capabilities.

Anti-inflammatory Activity

While direct and extensive studies on the anti-inflammatory mechanism of this compound are still emerging, the broader class of trihydroxyflavonoids has demonstrated significant anti-inflammatory potential.[7][8][9] These effects are often linked to their antioxidant and radical scavenging properties.[8][9]

Flavonoids can modulate inflammatory pathways by inhibiting the activity of pro-inflammatory enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[8][9] They can also interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[10][11][12] Given that oxidative stress is a known activator of NF-κB, the potent antioxidant effects of this compound suggest a likely role in dampening NF-κB-mediated inflammation.[9]

Quantitative Data

The following table summarizes the available quantitative data on the biological activities of this compound and related trihydroxyflavonoids. This data is crucial for comparing potency and guiding future experimental design.